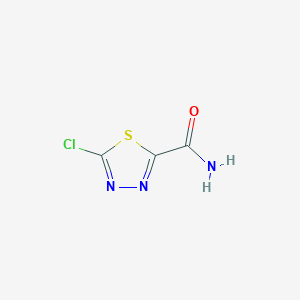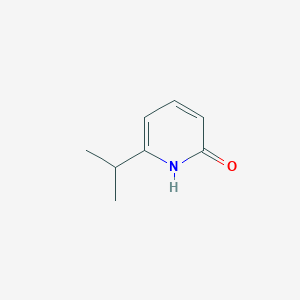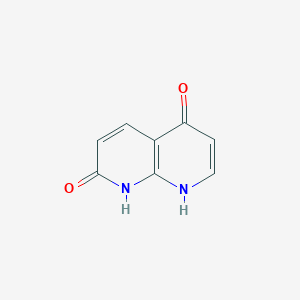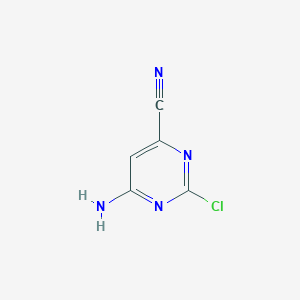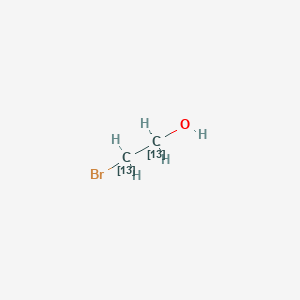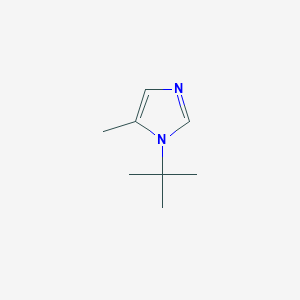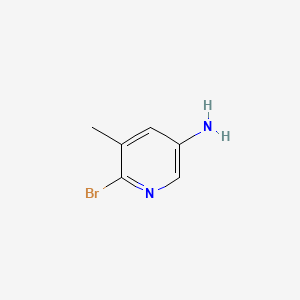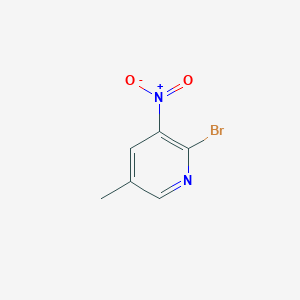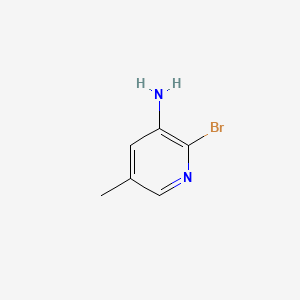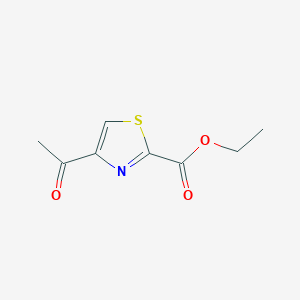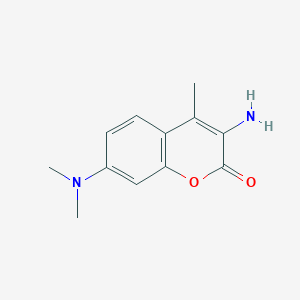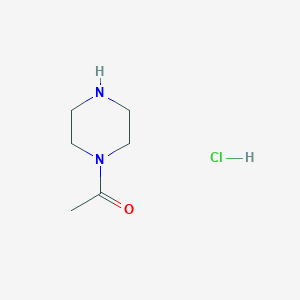
1-(Piperazin-1-yl)ethanone hydrochloride
Overview
Description
1-(Piperazin-1-yl)ethanone hydrochloride is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The compound features a piperazine ring, which is a common moiety in drugs that target the central nervous system, including antipsychotics and antidepressants . The hydrochloride form indicates that the compound is synthesized or used as a salt, which can enhance its solubility and stability for pharmaceutical applications.
Synthesis Analysis
The synthesis of derivatives of 1-(piperazin-1-yl)ethanone hydrochloride can be achieved through various methods. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride into the solution . Another method involves the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles, leading to the formation of arylthiobenzazoles . Additionally, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, is described from 2,6-dichloro-nitrobenzene and piperazine through a series of reactions including alkylation, acidulation, and reduction .
Molecular Structure Analysis
The molecular structure of 1-(piperazin-1-yl)ethanone hydrochloride derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was determined using X-ray diffraction, demonstrating a conventional chair conformation for the piperazine ring . The structure of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was confirmed by IR, 1H NMR, and MS, indicating the utility of these techniques in structural elucidation .
Chemical Reactions Analysis
1-(Piperazin-1-yl)ethanone hydrochloride and its derivatives participate in various chemical reactions. For instance, the electrochemical synthesis based on the oxidation of the compound leads to Michael addition reactions with 2-SH-benzazoles . In the context of drug design, the compound can be modified to create novel derivatives with potential inhibitory activity against HIV-1 RT, as demonstrated by the synthesis of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(piperazin-1-yl)ethanone hydrochloride derivatives are influenced by their molecular structure. These properties are crucial for their pharmacological activity and drug-likeness. For example, the solubility and stability of the hydrochloride salt form are important for its bioavailability . The presence of the piperazine ring is known to impart certain pharmacokinetic properties, such as crossing the blood-brain barrier, which is essential for CNS-targeted drugs .
Scientific Research Applications
-
Pancreatic Lipase Inhibitors
- Field : Biochemistry
- Application : Schiff bases derived from 2-(piperidin-4-yl)ethanamine, a similar compound to 1-(Piperazin-1-yl)ethanone hydrochloride, have been found to act as novel pancreatic lipase inhibitors .
- Method : The dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy . The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
- Results : The synthesized compounds revealed promising activity as compared to the Orlistat reference .
-
Electrochemical Oxidation
- Field : Electrochemistry
- Application : 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, another similar compound, was used in the electrochemical oxidation of acetaminophen and 4-(piperazin-1-yl)phenols .
- Method : The electrochemical method involved the synthesis of mono and disubstituted 1,4-benzoquinones generated from the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone .
- Results : The results revealed that the electrochemically generated electrophiles derived from the oxidation participate in Michael-addition reactions .
- Antiviral Activity
- Field : Biochemistry
- Application : 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : The synthesis of these derivatives involved various chemical reactions .
- Results : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Safety And Hazards
properties
IUPAC Name |
1-piperazin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-6(9)8-4-2-7-3-5-8;/h7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMNYDJOXJJXCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504069 | |
| Record name | 1-(Piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)ethanone hydrochloride | |
CAS RN |
69414-53-5 | |
| Record name | 1-(Piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


